N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure and properties. With the molecular formula and a molar mass of approximately 215.29 g/mol, this compound is classified as an irritant. It is primarily recognized for its potential applications in medicinal chemistry and pharmacology, particularly due to its imidazole moiety, which is often associated with biological activity .
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride exhibits significant biological activity due to the presence of the imidazole ring. Compounds containing imidazole are often studied for their roles in:
The synthesis of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride typically involves multi-step organic reactions:
This compound has various applications, particularly in:
Studies on N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride have highlighted its interactions with various biological targets:
These studies are crucial for evaluating safety profiles and potential side effects associated with its use .
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride shares structural similarities with several other compounds, which can be compared based on their biological activities and chemical properties:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| 1-(1H-Imidazol-2-yl)methanamine hydrochloride | 138799-95-8 | 1.00 | Simple imidazole derivative |
| N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine | 22600-77-7 | 0.89 | Methyl substitution on nitrogen |
| N-Benzyl-N,N-dimethylmethanamine | 80236-09-5 | 0.83 | Dimethyl substitution; altered sterics |
| N-(1H-Imidazol-2-yl)methyl)ethanamine dihydrochloride | 1332529-54-0 | 0.89 | Ethanolamine derivative |
These compounds exhibit varying degrees of biological activity, highlighting the unique role of N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride in medicinal chemistry and pharmacology .
N-Benzyl-1-(1-ethyl-4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride belongs to the imidazole class of heterocyclic compounds. Its systematic IUPAC name reflects the positions of substituents on the imidazole ring and the benzyl-ethyl-methylamine side chain. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₁Cl₂N₃ | |
| Molar Mass | 302.2 g/mol | |
| CAS Registry Number | Not publicly disclosed | – |
| SMILES | CC1=C(N=C(N1CC)CNCC2=CC=CC=C2)C | Derived from |
The compound’s structure features:
Synonyms include variations in substituent ordering (e.g., “1-ethyl-4-methyl” vs. “4-methyl-1-ethyl”), though IUPAC nomenclature prioritizes the lowest locants.
The evolution of imidazole chemistry provides critical context for understanding this compound’s significance:
Modern synthetic methods enabling N-benzylation and alkylation (e.g., Ullmann coupling, Buchwald-Hartwig amination) facilitated the targeted functionalization seen in this compound.
The compound’s design leverages three key imidazole properties:
Comparative analysis with analogous structures reveals enhanced steric bulk and lipophilicity due to the benzyl and ethyl groups, potentially improving blood-brain barrier penetration relative to simpler imidazole derivatives.
This compound’s hybrid structure merges features of small-molecule imidazoles and larger pharmacophores, positioning it as a candidate for multifunctional drug development.